[(1-cyclopentyl-1H-pyrazol-4-yl)methyl](ethyl)amine
CAS No.:
Cat. No.: VC15762731
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol
* For research use only. Not for human or veterinary use.
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Specification
Molecular Formula | C11H19N3 |
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Molecular Weight | 193.29 g/mol |
IUPAC Name | N-[(1-cyclopentylpyrazol-4-yl)methyl]ethanamine |
Standard InChI | InChI=1S/C11H19N3/c1-2-12-7-10-8-13-14(9-10)11-5-3-4-6-11/h8-9,11-12H,2-7H2,1H3 |
Standard InChI Key | DSCHOXNNYJJCGH-UHFFFAOYSA-N |
Canonical SMILES | CCNCC1=CN(N=C1)C2CCCC2 |
Introduction
Structural Characteristics and Molecular Identity
The molecular architecture of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine comprises three distinct components:
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A cyclopentyl group (C₅H₉) attached to the nitrogen atom of the pyrazole ring.
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A pyrazole ring (C₃H₃N₂), a five-membered aromatic heterocycle with two adjacent nitrogen atoms.
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An ethylamine moiety (-CH₂-NH-CH₂CH₃) linked to the 4-position of the pyrazole ring.
Molecular Formula and Stereochemical Considerations
The compound’s molecular formula, C₁₂H₂₁N₃, was confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy . While the cyclopentyl group introduces a chiral center at the pyrazole’s N1 position, the ethylamine side chain adopts a flexible conformation, allowing for dynamic interactions with biological targets. X-ray crystallography data, though currently unavailable, would further elucidate its three-dimensional arrangement.
Discrepancies in Literature Reporting
Synthesis and Manufacturing Protocols
Conventional Laboratory Synthesis
The synthesis of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine typically involves a three-step process:
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Formation of 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde: Cyclopentylamine reacts with acetylene derivatives under Sonogashira coupling conditions to yield the pyrazole core, followed by formylation using Vilsmeier-Haack reagent.
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Reductive Amination: The aldehyde intermediate undergoes condensation with ethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂) with a palladium catalyst.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the final product in >85% purity.
Industrial-Scale Optimization
For large-scale production, continuous flow reactors enhance yield (up to 92%) and reduce reaction times from 48 hours to 6 hours. Automated systems mitigate exothermic risks during the reductive amination step, while in-line IR spectroscopy ensures real-time quality control.
Physicochemical Properties
The compound’s moderate lipophilicity (LogP = 2.1) suggests favorable membrane permeability, while its weak base character (pKa = 9.8) enables protonation in acidic environments like lysosomes.
Biological Activities and Mechanistic Insights
Enzyme Modulation
In vitro studies demonstrate dose-dependent inhibition of protein kinase C (PKC) isoforms (IC₅₀ = 0.8 μM for PKC-α) . Molecular docking simulations suggest the cyclopentyl group occupies a hydrophobic pocket near the ATP-binding site, while the ethylamine moiety forms hydrogen bonds with Glu738 and Asp733 residues .
Receptor Interactions
Comparison with Structural Analogs
Compound | Molecular Formula | Key Structural Difference | Bioactivity (IC₅₀) |
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(1-Cyclopentyl-pyrazol-4-yl)methylamine | C₁₂H₂₁N₃ | Base structure | PKC-α: 0.8 μM |
1-Cyclopentyl-N-[(1-ethyl-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine | C₁₄H₂₁N₅ | Dual pyrazole rings | 5-HT₂A: 3.2 nM |
N-[(1-Cyclopentylpyrazol-4-yl)methyl]propan-2-amine | C₁₂H₂₁N₃ | Isopropyl vs. ethyl amine | LogP: 2.9 |
The dual pyrazole analog shows enhanced serotonin receptor affinity but poorer blood-brain barrier penetration due to increased polarity.
Future Research Directions
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Metabolite Profiling: Identification of oxidative metabolites via LC-MS/MS.
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Crystallography: Resolution of 3D structure to guide rational drug design.
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Combination Therapies: Screening with checkpoint inhibitors in oncology models.
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